2-Methanesulfonylcyclopentan-1-amine
Overview
Description
2-Methanesulfonylcyclopentan-1-amine is an organic compound characterized by a cyclopentane ring substituted with a methanesulfonyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonylcyclopentan-1-amine typically involves the nucleophilic substitution of a cyclopentane derivative with methanesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Methanesulfonylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include nitroso derivatives, thiol compounds, and various substituted cyclopentane derivatives .
Scientific Research Applications
2-Methanesulfonylcyclopentan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes .
Mechanism of Action
The mechanism of action of 2-Methanesulfonylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying cellular processes and developing new therapeutic agents .
Comparison with Similar Compounds
Methanesulfonylcyclohexane: Similar structure but with a six-membered ring.
Methanesulfonylbenzene: Aromatic analog with different reactivity.
Cyclopentylamine: Lacks the methanesulfonyl group, leading to different chemical properties.
Uniqueness: 2-Methanesulfonylcyclopentan-1-amine is unique due to the presence of both a methanesulfonyl group and an amine group on a cyclopentane ring. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
2-methylsulfonylcyclopentan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(8,9)6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPNHSIGALZAJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301298019 | |
Record name | 2-(Methylsulfonyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301298019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221723-17-6 | |
Record name | 2-(Methylsulfonyl)cyclopentanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221723-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylsulfonyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301298019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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